molecular formula C10H15ClN4 B1491404 3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine CAS No. 1250067-65-2

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine

Cat. No.: B1491404
CAS No.: 1250067-65-2
M. Wt: 226.7 g/mol
InChI Key: UYBPPVUECOXXHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, a similar compound, is 1S/C12H17ClN2.ClH/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

The physical form of “3-chloro-4-(4-methylpiperidin-1-yl)aniline hydrochloride”, a similar compound, is a powder . It has a molecular weight of 261.19 .

Scientific Research Applications

Synthesis and Characterization

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine is a chemical compound that can be involved in various synthetic and characterization processes within organic chemistry. Its applications are evident in the synthesis of complex molecules and the study of their structures through X-ray crystallography and other spectroscopic methods. For instance, pyrazole derivatives have been synthesized, characterized, and their bioactivities explored, showcasing potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020). Similarly, studies on pyrazinyl-substituted derivatives have contributed to understanding their structural properties and potential applications in medicinal chemistry (Böck et al., 2020).

Chemical Transformations and Mechanistic Insights

The compound plays a role in understanding chemical reactions and transformations. For example, the cycloaddition reactions involving pyrazinones have been studied to explore ring transformations into pyridinone systems, offering insights into reaction mechanisms and potential synthetic applications (Vandenberghe et al., 1996). Additionally, the oxidative cyclization of guanidine derivatives to produce triazolopyrazin-amines showcases the compound's involvement in novel synthetic methodologies (Li et al., 2019).

Exploration of Heterocyclic Chemistry

Research involving this compound contributes significantly to the exploration of heterocyclic chemistry, especially in synthesizing and studying pyrazine derivatives. These studies not only enhance the understanding of heterocyclic compounds but also explore their potential applications in developing new materials and pharmaceuticals. For instance, the development of scalable processes for insecticidal candidates and the synthesis of pyrazinyl-substituted derivatives for tuberculostatic activity highlight its relevance in creating compounds with potential application in health and agriculture (Yang et al., 2019).

Contribution to Medicinal Chemistry

The compound's utility extends to medicinal chemistry, where its derivatives have been evaluated for antimalarial, antibacterial, and antiproliferative activities. This includes the synthesis of novel quinoline-pyrazolopyridine hybrids with significant antimalarial potential (Saini et al., 2016) and investigations into pyrazine derivatives for their antibacterial properties (Foks et al., 2005). These studies contribute to the discovery of new drugs and therapeutic agents.

Optical and Thermal Properties

The synthesis and investigation of the optical and thermal properties of derivatives involving this compound have implications for materials science, particularly in developing organic optoelectronic materials. Research efforts to synthesize dipyrrolopyrazine derivatives and study their optical and thermal properties underscore the potential of these compounds in optoelectronic applications (Meti et al., 2017).

Safety and Hazards

The compound “1-(1-Methylpiperidin-4-yl)piperidin-4-amine” has been classified as Acute Tox. 3 Oral, indicating that it may be toxic if swallowed .

Properties

IUPAC Name

3-chloro-N-(1-methylpiperidin-4-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-15-6-2-8(3-7-15)14-10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPPVUECOXXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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